molecular formula C15H14ClNO3 B5807782 N-(2-chlorophenyl)-3,4-dimethoxybenzamide

N-(2-chlorophenyl)-3,4-dimethoxybenzamide

Cat. No.: B5807782
M. Wt: 291.73 g/mol
InChI Key: IWUMYYACIJWYBI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,4-dimethoxybenzamide is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . This benzamide derivative features a 2-chlorophenyl group attached to the nitrogen of a 3,4-dimethoxybenzamide core structure. As a specialist chemical, it serves as a valuable building block in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules. Researchers utilize this compound in developing targeted covalent inhibitors and exploring structure-activity relationships, particularly in projects focused on heterocyclic compounds like 1,3,4-oxadiazoles . The presence of both electron-donating methoxy groups and an electron-withdrawing chloro substituent creates a unique electronic profile that influences its binding characteristics with biological targets. This product is provided For Research Use Only and is strictly intended for laboratory research applications in industrial or scientific settings. It is not manufactured for diagnostic or therapeutic use in humans or animals, nor is it suitable for personal use. Researchers should handle this material according to all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N-(2-chlorophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUMYYACIJWYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-chloroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-3,4-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-3,4-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial or anticancer properties.

Medicine: this compound and its derivatives are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the design of materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and methoxy groups can influence its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Table 1: Binding Affinities of MPXV Cysteine Protease Inhibitors

Compound Name Binding Affinity (kcal/mol) Key Structural Features Source
N-(2-chlorophenyl)-3,4-dimethoxybenzamide -6.7 2-chlorophenyl, 3,4-dimethoxybenzoyl Natural (plant-based)
6-Dimethylaminonaphthene-1-sulfonic acid amide -5.8 Sulfonic acid, dimethylamino-naphthalene Synthetic
Oleic Acid -5.5 Unsaturated fatty acid Natural
Dipentyl ester -5.0 Esterified aliphatic chain Synthetic

Key Findings :

  • The 2-chlorophenyl and 3,4-dimethoxy groups in the target compound enhance hydrophobic and hydrogen-bonding interactions with MPXV protease, contributing to its superior binding affinity compared to analogues .
  • Oleic acid, while naturally derived, lacks the rigidity and specificity of benzamide derivatives, resulting in lower binding efficiency .

Benzamide Derivatives in Receptor Modulation

Table 2: Pharmacological Profiles of Benzamide Analogues

Compound Name Target Receptor Activity Structural Distinction
This compound MPXV cysteine protease Antiviral 2-chloro substitution
ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide) FSH receptor Allosteric antagonist Cyanopropyl group on phenyl ring
ADX68692 FSH/LH receptors Dual modulation Oral bioavailability, trifluoromethyl
N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide A2A receptor Agonist activity Hydroxy and methyl substitutions

Key Findings :

  • ADX61623’s cyanopropyl group enables unique allosteric FSH receptor antagonism but lacks antiviral activity .
  • ADX68692’s trifluoromethyl group enhances metabolic stability and oral efficacy, enabling in vivo hormone regulation .

Thiourea and Heterocyclic Derivatives

Table 3: Carbonic Anhydrase Inhibitors Based on 3,4-Dimethoxybenzamide

Compound Name (ID from ) IC₅₀ (nM) Substituents
This compound N/A Parent scaffold
17: N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl) 8.2 Sulfamoyl, chloro
22: N-((2-Chloro-5-nitrophenyl)carbamothioyl) 12.4 Nitro, chloro
23: N-((3-Bromo-5-(trifluoromethyl)phenyl)carbamothioyl) 6.9 Bromo, trifluoromethyl

Key Findings :

  • Thiourea derivatives (e.g., 17, 22, 23) exhibit enhanced carbonic anhydrase inhibition due to sulfamoyl/nitro groups improving electrostatic interactions .
  • The parent compound lacks direct enzyme inhibition, highlighting the necessity of structural modifications for target-specific activity.

Physicochemical and Pharmacokinetic Comparisons

Table 4: Physical Properties of Substituted Benzamides

Compound Name Boiling Point (°C) LogP Water Solubility
This compound Not reported ~2.5 Low (hydrophobic)
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide 415.6 3.1 Very low
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide Not reported 1.8 Moderate (polar hydroxy)

Key Findings :

  • The butoxy group in N-(2-butoxyphenyl)-3,4-dimethoxybenzamide increases hydrophobicity (higher LogP), reducing solubility but enhancing membrane permeability .
  • Hydroxy-substituted analogues (e.g., N-(4-hydroxybenzyl)) show improved solubility, making them suitable for oral formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-3,4-dimethoxybenzamide?

  • Methodology : The compound is typically synthesized via amide coupling between 3,4-dimethoxybenzoyl chloride and 2-chloroaniline. Key steps include:

  • Use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group .
  • Solvent selection (e.g., dichloromethane or DMF) and reaction monitoring via thin-layer chromatography (TLC) .
  • Purification via column chromatography or recrystallization. Yield optimization requires controlled temperatures (20–25°C) and anhydrous conditions .

Q. How can researchers confirm the structural identity and purity of the compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (300 MHz) peaks for methoxy groups appear at δ 3.85–3.90 ppm, while aromatic protons resonate between δ 6.8–7.6 ppm .
  • IR Spectroscopy : Key signals include C=O stretching (~1650 cm1^{-1}) and N–H bending (~1540 cm1^{-1}) .
  • Elemental Analysis : Confirms molecular formula (C15_{15}H14_{14}ClNO3_3) with <0.5% deviation .

Q. What are the basic biological activities reported for this compound?

  • Findings :

  • Anti-inflammatory Potential : Structural analogs (e.g., N-(2-aminophenyl)-3,4-dimethoxybenzamide) show COX-2 inhibition, suggesting similar pathways .
  • Antimicrobial Screening : Thiazole-containing analogs exhibit moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) .
  • Fluorescence Properties : Fluorescence intensity peaks at pH 5 and 25°C, useful for tracking cellular uptake .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substituent Effects : Adding electron-withdrawing groups (e.g., nitro) to the benzamide ring increases receptor-binding affinity .
  • Heterocyclic Additions : Thiazole or imidazole moieties improve solubility and kinase inhibition (e.g., IC50_{50} < 1 µM for EGFR) .
  • Table 1 : Bioactivity of Structural Analogs
DerivativeModificationActivity (IC50_{50})Source
N-(3-Aminophenyl)-analogAmino groupCOX-2 inhibition (2 µM)
Thiazole-containing analogThiazole ringAntimicrobial (16 µg/mL)

Q. What computational approaches predict its mechanism of action?

  • In Silico Methods :

  • Molecular Docking : Identified binding to MPXV cysteine protease (binding energy: −9.2 kcal/mol), suggesting antiviral potential .
  • MD Simulations : Stability analysis (RMSD < 2 Å over 100 ns) confirms target engagement in kinase inhibition studies .

Q. How to resolve contradictions in reported bioactivity data?

  • Experimental Design :

  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
  • Solvent Effects : Test DMSO concentrations <1% to avoid false negatives in cell-based assays .
  • Replicate Studies : Cross-validate results across labs using identical compound batches (≥95% purity) .

Q. What advanced techniques characterize its photophysical properties?

  • Spectrofluorometric Analysis :

  • pH Dependency : Maximum fluorescence at λex_{ex}=340 nm and λem_{em}=380 nm in acetate buffer (pH 5) .
  • Temperature Stability : Fluorescence intensity remains stable for 24 hours at 25°C but degrades at >40°C .

Key Challenges and Future Directions

  • Synthesis Scalability : Optimize microwave-assisted synthesis for higher yields (>80%) .
  • Target Validation : CRISPR-Cas9 knockout models to confirm enzyme targets (e.g., kinases) .
  • Toxicology Profiles : Acute toxicity studies in murine models (LD50_{50}) for preclinical safety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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